molecular formula C33H36N2O7S B8113693 Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B8113693
M. Wt: 604.7 g/mol
InChI Key: HYOCLBUVPYODEB-DVTQRDIESA-N
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Description

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiolane ring, a dimethoxyphenyl group, and a fluorenylmethoxycarbonyl-protected amino acid, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions on the dimethoxyphenyl group can introduce new functional groups .

Scientific Research Applications

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential biological activities .

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O7S/c1-18(2)29(35-33(39)42-16-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25)31(36)34-26-17-43-30(28(26)32(37)38)24-14-13-19(40-3)15-27(24)41-4/h5-15,18,25-26,28-30H,16-17H2,1-4H3,(H,34,36)(H,35,39)(H,37,38)/t26-,28?,29-,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCLBUVPYODEB-DVTQRDIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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